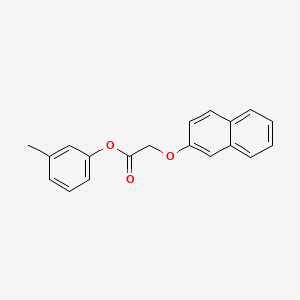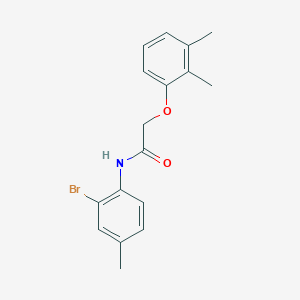![molecular formula C16H22N4O3 B5555329 N-((3S*,4R*)-1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropyl-3-pyrrolidinyl)acetamide](/img/structure/B5555329.png)
N-((3S*,4R*)-1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropyl-3-pyrrolidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to this specific chemical structure often involves the use of versatile synthons like 3-methyl-4H-[1,2,4]-oxadiazol-5-one. This compound has been demonstrated as a valuable protected acetamidine in various synthetic sequences, allowing for the incorporation of side chains through reactions such as alkylation, Michael addition, and Mitsunobu reactions (Moormann et al., 2004).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by their stability under both acidic and basic conditions, which is essential for their reactivity and interaction with other molecules. For instance, the stability of the 3-methyl-4H-[1,2,4]-oxadiazol-5-one moiety to a range of common organic synthesis reagents underlines the robustness of these structures (Moormann et al., 2004).
Chemical Reactions and Properties
Chemical reactions of these compounds can include hydrolysis, reduction, and conjugation, as seen in various metabolic studies. For example, BMS-645737, a compound with a related structure, undergoes multiple biotransformation pathways involving both oxidation and conjugation reactions (Johnson et al., 2008).
Physical Properties Analysis
The physical properties of such compounds, including solubility and stability, are influenced by their molecular structure. The insertion of specific moieties can enhance aqueous solubility and improve oral absorption, as seen in the development of clinical candidates like K-604 (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity with oxidants and susceptibility to hydrolysis, are key to understanding the potential applications of these compounds. Oxidation studies of related compounds show varied reactivity channels, generating multiple products depending on the oxidant and conditions, which indicates the complexity of their chemical behavior (Pailloux et al., 2007).
科学的研究の応用
Carcinogenicity Studies
Research on compounds structurally related to the query compound, specifically those containing 5-nitrofurans and 1,2,4-oxadiazole moieties, has been conducted to investigate their carcinogenicity. Studies have shown that certain derivatives can induce a variety of tumors in animal models, highlighting the importance of evaluating the safety profiles of these compounds in the development of new therapeutic agents (Cohen et al., 1975).
Synthetic Utility
The 1,2,4-oxadiazole moiety, a common feature in the query compound, has been utilized as a versatile synthon in organic synthesis, demonstrating stability under various reaction conditions and offering a pathway to diverse synthetic targets. This functionality supports the development of novel compounds with potential application in various domains, including pharmaceuticals and materials science (Moormann et al., 2004).
Antimicrobial and Corrosion Inhibition
Derivatives incorporating 1,2,4-oxadiazole and related heterocycles have shown antimicrobial properties against a range of pathogens, underscoring their potential in the development of new antibiotics. Additionally, these compounds have been evaluated as corrosion inhibitors, suggesting applications in materials protection and extending the lifespan of metal-based structures (Yıldırım & Çetin, 2008).
Antituberculosis Activity
Compounds related to the query molecule have been synthesized and tested against Mycobacterium tuberculosis, offering insights into the design of new antituberculosis agents. This research indicates the potential of utilizing specific structural motifs for targeting bacterial infections (Mir, Siddiqui, & Comrie, 1991).
特性
IUPAC Name |
N-[(3S,4R)-1-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-propan-2-ylpyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-10(2)12-7-20(8-13(12)17-11(3)21)9-15-18-16(19-23-15)14-5-4-6-22-14/h4-6,10,12-13H,7-9H2,1-3H3,(H,17,21)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAWLIXUCSQNFQ-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)C)CC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NC(=O)C)CC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3S*,4R*)-1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropyl-3-pyrrolidinyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole](/img/structure/B5555246.png)
![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)
![4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5555263.png)
![2-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5555274.png)
![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5555280.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine oxalate](/img/structure/B5555294.png)
![2-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]phenyl}ethanol hydrochloride](/img/structure/B5555299.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555301.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5555304.png)


![7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555319.png)
![3-[5-(1-benzofuran-5-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-cyclopropylpropanamide](/img/structure/B5555325.png)
![1-acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol](/img/structure/B5555328.png)